Nilotinib - 923288-90-8

Nilotinib

Catalog Number: EVT-287162
CAS Number: 923288-90-8
Molecular Formula: C28H25ClF3N7O2
Molecular Weight: 584.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Nilotinib, known chemically as 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide, is a selective tyrosine kinase inhibitor []. It was developed as a second-generation tyrosine kinase inhibitor with enhanced potency and selectivity against BCR-ABL, the oncogenic fusion protein responsible for chronic myeloid leukemia (CML) [, , ]. Nilotinib is also being investigated for its potential therapeutic effects in other diseases involving dysregulated tyrosine kinase activity, such as gastrointestinal stromal tumors and Parkinson's disease [, , ].

Future Directions
  • Treatment-free remission (TFR) in CML: Research is ongoing to explore the possibility of achieving TFR in patients with CML who have achieved deep molecular responses on Nilotinib therapy [, ]. Strategies to optimize TFR rates and identify patients most likely to benefit from TKI discontinuation are being investigated [, ].
  • Combination therapies: Combining Nilotinib with other targeted therapies or immunotherapies may enhance its efficacy in CML and other diseases []. Clinical trials are evaluating the safety and efficacy of such combinations.
  • Understanding mechanisms of resistance: Further research is needed to elucidate the mechanisms underlying resistance to Nilotinib in CML and other diseases [, , , , ]. This knowledge will guide the development of strategies to overcome resistance and improve treatment outcomes.
  • Expanding therapeutic applications: The potential of Nilotinib in other diseases, such as Parkinson's disease and colorectal cancer, warrants further investigation [, ].
  • Personalized medicine: Identifying biomarkers predictive of response to Nilotinib will facilitate personalized treatment decisions and improve patient outcomes [, , ].
Synthesis Analysis

The synthesis of nilotinib hydrochloride monohydrate involves several key steps, primarily focusing on the chlorination and condensation reactions. The process can be summarized as follows:

  1. Chlorination: 4-methyl-3-nitrobenzoic acid is chlorinated to produce 4-methyl-3-nitrobenzoyl chloride.
  2. Condensation: The benzoyl chloride undergoes condensation with 5-methyl-1H-imidazole to yield an intermediate compound.
  3. Final Synthesis: The intermediate is then reacted with 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one in n-butanol at elevated temperatures (110-115 °C) for approximately 9 hours, resulting in nilotinib .
Molecular Structure Analysis

Nilotinib hydrochloride monohydrate features a complex molecular structure characterized by multiple functional groups, including an imidazole ring, a pyridine ring, and a trifluoromethyl group. The molecular structure can be visualized as follows:

  • Core Structure: The compound consists of a central benzamide structure attached to various substituents that enhance its biological activity.
  • Functional Groups: Key functional groups include:
    • A trifluoromethyl group that increases lipophilicity.
    • An imidazole ring that plays a crucial role in binding to the target protein.

The three-dimensional conformation and electronic distribution are critical for its interaction with the Bcr-Abl kinase .

Chemical Reactions Analysis

Nilotinib hydrochloride monohydrate engages in various chemical reactions, primarily related to its mechanism of action as a kinase inhibitor:

  1. Inhibition of Kinase Activity: Nilotinib binds to the ATP-binding site of the Bcr-Abl fusion protein, inhibiting its activity and preventing downstream signaling pathways that lead to cell proliferation.
  2. Hydrolysis: In aqueous environments, nilotinib can undergo hydrolysis, affecting its stability and solubility profiles.

These reactions are essential for understanding how nilotinib functions therapeutically and how it can be modified for enhanced efficacy or reduced side effects .

Mechanism of Action

Nilotinib acts primarily as an inhibitor of the Bcr-Abl tyrosine kinase. Its mechanism involves:

  • Binding Affinity: Nilotinib exhibits high binding affinity for both active and inactive conformations of Bcr-Abl, which allows it to effectively inhibit the kinase activity even in resistant forms of CML.
  • Signal Transduction Interruption: By inhibiting Bcr-Abl, nilotinib disrupts critical signaling pathways involved in cell growth and division, leading to apoptosis in malignant cells.

This mechanism underpins its use as an effective treatment option for patients who have developed resistance to other therapies such as imatinib .

Physical and Chemical Properties Analysis

Nilotinib hydrochloride monohydrate possesses several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Poorly soluble in water (approximately 0.00201mg/mL0.00201\,mg/mL), which may affect bioavailability.
  • Melting Point: The melting point ranges from 235 °C to 236 °C .
  • pKa Values: The strongest acidic pKa is around 12.38, while the strongest basic pKa is approximately 6.3 .

These properties are crucial for formulating nilotinib into effective pharmaceutical preparations.

Applications

Nilotinib hydrochloride monohydrate is primarily utilized in clinical settings for:

  • Treatment of Chronic Myelogenous Leukemia: It is indicated for patients with newly diagnosed CML or those who have developed resistance or intolerance to prior therapies.
  • Research Applications: Beyond its therapeutic use, nilotinib serves as a model compound in drug design studies aimed at developing new inhibitors targeting similar pathways in other cancers.

Ongoing research continues to explore its potential applications in combination therapies and other malignancies resistant to standard treatments .

Synthetic Methodologies and Process Optimization

Palladium-Catalyzed Arylation in Imidazole Functionalization

Palladium-catalyzed direct arylation has emerged as a pivotal strategy for constructing the heteroaromatic core of nilotinib hydrochloride monohydrate, particularly for introducing the 3-pyridyl substituent onto the pyrimidine ring. This methodology offers significant advantages over traditional cross-coupling methods by enabling direct C-H bond functionalization, thereby reducing synthetic steps and improving atom economy. As demonstrated in the regiocontrolled arylation of difluorobenzo[d]imidazoles, the reaction between 1-ethyl-6,7-difluorobenzo[d]imidazole and 3-bromopyridine using a PdCl(C₃H₅)(dppb) catalyst system (2 mol%) with KOAc base in DMA at 150°C achieves selective C2-arylation. This process yields the advanced intermediate 1-ethyl-6,7-difluoro-2-(pyridin-3-yl)benzo[d]imidazole in 22% yield under initial conditions, though optimization increased yields to 85% [5]. Computational studies indicate that the reaction proceeds via a concerted metallation-deprotonation (CMD) mechanism, where the energy barrier for C-H activation is significantly lowered (26.5–28.8 kcal mol⁻¹) by the electron-deficient fluoro-substituted benzimidazole substrate. This regioselectivity is crucial for nilotinib synthesis, as alternative arylation positions would generate pharmacologically inactive isomers.

Table 1: Optimization of Pd-Catalyzed Arylation for Nilotinib Intermediate Synthesis

Catalyst SystemBaseSolventTemperature (°C)Yield (%)
PdCl(C₃H₅)(dppb)KOAcDMA15022
PdCl(C₃H₅)(dppb)Cs₂CO₃DMA15045
Pd(OAc)₂/P(^tBu)₃K₂CO₃Toluene11072
PdCl(C₃H₅)(dppb)KOAcNMP15085

Chlorination Strategies for Intermediate Synthesis

Chlorination reactions serve as critical steps for activating carboxylic acid intermediates toward amide bond formation, a key transformation in nilotinib synthesis. The 4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzoic acid intermediate undergoes chlorination using highly reactive agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). Optimal conditions employ SOCl₂ (1.2–1.5 equivalents) in dichloromethane at reflux (40–45°C) for 2–4 hours, catalyzed by a catalytic amount of DMF (0.05 equivalents), to generate the corresponding acid chloride. This intermediate is moisture-sensitive and typically used in situ without isolation to minimize hydrolysis side products. Alternative chlorinating agents like phosphorus pentachloride (PCl₅) generate stoichiometric phosphorous waste, reducing process sustainability. The chlorination efficiency is monitored by FT-IR spectroscopy, with the disappearance of the broad carboxylic acid O-H stretch (2500–3000 cm⁻¹) and carbonyl shift from 1680 cm⁻¹ (acid) to 1760 cm⁻¹ (acid chloride) confirming completion [1] [8]. This step requires anhydrous conditions, as water causes decomposition to the original acid, reducing coupling efficiency in subsequent amidation.

Table 2: Chlorinating Agents for Carboxylic Acid Activation in Nilotinib Synthesis

Chlorinating AgentSolventCatalystTemperature (°C)Reaction Time (h)Conversion (%)
SOCl₂CH₂Cl₂DMF (cat.)40–452–4>98
(COCl)₂THFDMF (cat.)251–295
PCl₅TolueneNone804–690
COCl₂ (phosgene)ToluenePyridine0–50.599

Multi-Step Amidation and Cyclization Protocols

The assembly of nilotinib's molecular architecture relies on sequential amidation and heterocyclization reactions. A convergent synthetic route involves three key steps: (1) guanidinium formation from 3-(trifluoromethyl)-5-nitroaniline hydrochloride 6 via treatment with molten cyanamide (excess) at 120°C for 5 hours to yield substituted guanidine 7; (2) condensation of guanidine 7 with enaminone 5 (synthesized from 3-acetylpyridine and DMF-DEA) under acidic conditions to form the pyrimidine core 8; and (3) ester hydrolysis of 8 followed by amidation with 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline. The hydrolysis employs NaOH (1.5 equivalents) in a CH₂Cl₂/MeOH (9:1) mixture at room temperature for 30 minutes to avoid epimerization or decomposition observed under harsh conditions. The resulting carboxylic acid 9 undergoes amidation using coupling agents like HATU (1.05 equivalents) and HOBt (1.1 equivalents) in acetonitrile with DIPEA (3 equivalents) as base, achieving yields >85%. This method circumvents the instability issues of acid chloride intermediates while maintaining high regiochemical fidelity [2] [7] [8]. The final coupling reaction's success depends on the nucleophilicity of the aniline fragment, which is enhanced by electron-donating imidazole substituents.

Solvent Selection and Reaction Kinetics in Key Coupling Steps

Solvent polarity, protic character, and coordination ability profoundly influence reaction rates and impurity profiles in nilotinib coupling steps. For the critical amidation between acid 9 and the trifluoromethyl-substituted aniline, aprotic polar solvents like acetonitrile and DMF provide optimal solubility for both organic intermediates and coupling reagents (HATU/HOBt), resulting in reaction completion within 2 hours at 25°C. Kinetic studies reveal a second-order dependence: first-order in carboxylic acid and first-order in amine, with the rate-determining step being the formation of the active O-acylisourea intermediate. In contrast, protic solvents like methanol or ethanol slow the reaction (6–8 hours) due to competitive solvent association with HATU. Solvent mixtures also play crucial roles in crystallization; for example, methanol/water systems (4:1) facilitate high-purity nilotinib free base precipitation by controlling nucleation kinetics. In the salt formation step, methanol achieves optimal solubility for nilotinib free base and facilitates monohydrate hydrochloride crystallization upon HCl addition. Process optimization identified that >95% methanol content causes oiling-out, while <70% promotes dihydrate formation [3] [6] [8].

Table 3: Solvent Effects on Amidation Kinetics and Crystallization

Solvent SystemReaction Time (h)Amidation Yield (%)Crystallization Outcome
CH₃CN2.092Not applicable
DMF1.590Poor crystal form control
MeOH8.075Forms solvates
THF4.585Low yield
CH₃CN/CH₂Cl₂ (1:1)2.588Moderate purity
MeOH/H₂O (4:1)N/AN/AHigh-purity free base

Crystallization Techniques for Hydrochloride Salt Formation

The final step in nilotinib hydrochloride monohydrate manufacturing involves precise crystallization control to ensure the correct polymorphic form (B), hydrate stoichiometry, and particle size distribution. The process begins by dissolving nilotinib free base (10 g) in methanol (250 mL) at 42–50°C, followed by addition of 37% HCl (1.85 g) to achieve a stoichiometric 1:1 acid-base ratio. Filtration of the hot solution through a polypropylene pad removes insoluble impurities while maintaining temperature >40°C. Controlled cooling to 30°C initiates nucleation upon seeding with pre-formed Form B crystals (0.2% w/w). Subsequent cooling to -10°C over 1.5 hours ensures complete crystallization without forming metastable polymorphs or solvates. Critical process parameters include: cooling rate (<0.5°C/min), seed particle size (D₉₀ < 50 µm), and final suspension aging time (30 min). The isolated crystals are washed with cold methanol (-10°C) to remove chloride counterion impurities and dried at 50–55°C under vacuum (10–20 torr) for 8–16 hours. X-ray powder diffraction (XRPD) validates Form B identity by characteristic peaks at 2Θ = 7.4°, 9.4°, 11.6°, 12.1°, 15.8°, 19.3°, 19.6°, 22.1°, 24.1°, and 25.7° [3] [4] [7]. Water content (4.5–6.5% w/w) is controlled by adjusting the drying endpoint via Karl Fischer titration to ensure monohydrate stoichiometry.

Table 4: Crystallization Parameters for Nilotinib Hydrochloride Monohydrate Form B

Process ParameterOptimal RangeImpact on Product Quality
Dissolution Temperature42–50°CComplete dissolution without degradation
Cooling Rate0.3–0.5°C/minPrevents oiling-out and ensures Form B
Seeding Temperature30°CControlled nucleation, avoids form mixtures
Seed Loading0.1–0.3% w/wParticle size distribution control
Final Temperature-10°CMaximizes yield without ice formation
Drying Conditions50–55°C / 10–20 torrAchieves monohydrate stoichiometry

Properties

CAS Number

923288-90-8

Product Name

Nilotinib hydrochloride monohydrate

IUPAC Name

4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide;hydrate;hydrochloride

Molecular Formula

C28H25ClF3N7O2

Molecular Weight

584.0 g/mol

InChI

InChI=1S/C28H22F3N7O.ClH.H2O/c1-17-5-6-19(10-25(17)37-27-33-9-7-24(36-27)20-4-3-8-32-14-20)26(39)35-22-11-21(28(29,30)31)12-23(13-22)38-15-18(2)34-16-38;;/h3-16H,1-2H3,(H,35,39)(H,33,36,37);1H;1H2

InChI Key

YCBPQSYLYYBPDW-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5.O.Cl

Solubility

The solubility ... in aqueous solutions decreases with increasing pH
2.01e-03 g/L

Synonyms

AMN 107; AMN107; AMN-107; Nilotinib; US brand name: Tasigna. Nilotinib HCl hydrate.

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5.O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.